Galanin (1-30) (human) is a 30-amino acid neuropeptide found in the central and peripheral nervous systems of humans. [, ] Unlike galanin in other species, which is a 29-amino acid peptide amidated at the C-terminus, human galanin is not amidated and retains the final glycine residue. [, ] This difference in structure may contribute to differences in the biological activity of human galanin compared to other species. [] Galanin (1-30) (human) exerts its effects by binding to specific G protein-coupled receptors, primarily GALR1 and GALR2. [, ] It plays a role in various physiological processes, including hormone secretion, particularly growth hormone, [, ] modulation of muscle contraction in the gastrointestinal tract, [] and regulation of food intake. []
Galanin (1-30) is a neuropeptide comprising 30 amino acids, classified as an endogenous galanin receptor agonist. This peptide plays a significant role in various physiological processes, including appetite regulation, nociception (pain perception), sleep modulation, cognition, synaptic transmission, and the release of insulin and somatostatin. It exhibits high affinity for galanin receptors, particularly galanin receptor type 1 and type 2. The biological effects of Galanin (1-30) are mediated through its interaction with G protein-coupled receptors, which are pivotal in signal transduction pathways within the body .
Galanin was first discovered in the early 1980s by Professor Viktor Mutt and colleagues at the Karolinska Institute in Stockholm. It is derived from the prepro-galanin gene, which encodes a precursor protein that undergoes post-translational modifications to yield the active peptide. Human Galanin (1-30) is primarily expressed in the central nervous system and peripheral tissues, including the gastrointestinal tract .
Galanin (1-30) belongs to a family of neuropeptides that share structural similarities and functional properties. It is categorized under neuropeptides due to its role in neurotransmission and neuromodulation. The peptide's classification is further refined into subtypes based on receptor specificity: galanin receptor type 1, galanin receptor type 2, and galanin receptor type 3. Each receptor subtype mediates distinct physiological responses to galanin .
The synthesis of Galanin (1-30) can be achieved through various chemical methods, including solid-phase peptide synthesis and liquid-phase synthesis. Solid-phase synthesis is preferred for its efficiency and ability to produce high-purity peptides.
Technical Details:
Recent advancements have introduced ligation techniques that enhance yield and purity, such as aspartic acid ligation .
Galanin (1-30) has a specific molecular structure characterized by a sequence of amino acids that contribute to its biological activity. The amino acid sequence is as follows:
Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-Asn-Gly-Leu-Thr-Ser
Galanin (1-30) participates in various biochemical reactions primarily through its interaction with specific receptors. Upon binding to galanin receptors, it activates intracellular signaling pathways involving G proteins.
Technical Details:
Galanin (1-30) exerts its effects through specific interactions with galanin receptors located throughout the central nervous system and peripheral tissues. Upon binding:
Galanin (1-30) has several scientific applications:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4